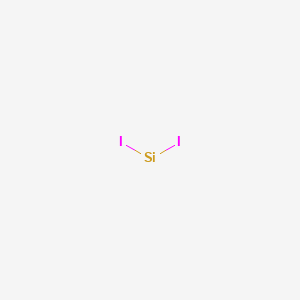

Diiodosilane

Overview

Description

Synthesis Analysis

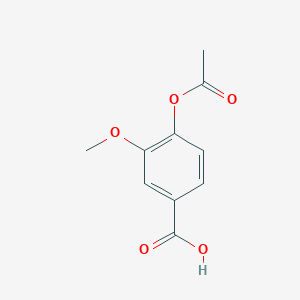

Diiodosilane is synthesized through direct reactions involving carboxylic acid derivatives, yielding acyl iodides. This process is accelerated by iodine, indicating diiodosilane's reactivity towards forming silyl carboxylates in the absence of iodine. Such transformations are essential for esterification and transesterification methods, highlighting diiodosilane's significance in synthesizing acyl iodides from various carboxylic acid derivatives (Keinan & Sahai, 1990).

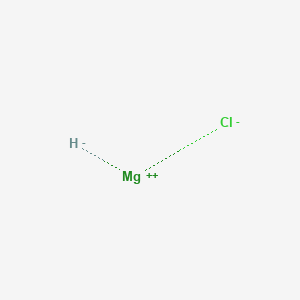

Molecular Structure Analysis

The gas phase structure of diiodosilane has been elucidated through electron diffraction studies, determining the Si-I bond length and the I-Si-I bond angle. These structural parameters are crucial for understanding diiodosilane's reactivity and interaction with other molecules (Altabef & Oberhammer, 2002).

Chemical Reactions and Properties

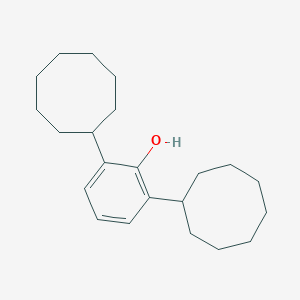

Diiodosilane exhibits remarkable versatility in chemical reactions, including the hydrolysis and reductive iodination of ketals, acetals, ketones, and aldehydes. It shows a distinct preference in reactivity towards aromatic functionalities over aliphatic ones, and its reduction capabilities are influenced by substrate characteristics and the presence of iodine (Keinan, Pérez, Sahai, & Shvily, 1990).

Scientific Research Applications

-

Conversion of Carbamates to Ureas via Isocyanates

- Scientific Field: Organic Chemistry

- Application Summary: Diiodosilane is used as a reagent for isocyanate formation under mild reaction conditions, particularly from N-Boc systems . This process is used for the efficient conversion of carbamates to ureas .

- Methods of Application: The specific experimental procedures are not detailed in the source, but it involves the use of diiodosilane as a reagent under mild reaction conditions .

- Results or Outcomes: The use of diiodosilane in this process results in the formation of ureas .

-

Deposition of Silicon and Silicon Nitride Thin Films

- Scientific Field: Semiconductor Fabrication

- Application Summary: Diiodosilane precursors are used to deposit silicon and silicon nitride (SiN) thin films with high conformality and low thermal budget .

- Results or Outcomes: The use of diiodosilane in this process results in the deposition of highly conformal thin films .

-

Deoxygenation of Alcohols and Ethers

- Scientific Field: Organic Chemistry

- Application Summary: Diiodosilane is used as a novel reagent for the deoxygenation of alcohols and ethers .

- Methods of Application: The specific experimental procedures are not detailed in the source, but it involves the use of diiodosilane as a reagent .

- Results or Outcomes: The use of diiodosilane in this process results in the deoxygenation of alcohols and ethers .

-

Next-Generation Semiconductors

- Scientific Field: Semiconductor Industry

- Application Summary: Diiodosilane is commercialized to meet the global demand of the semiconductor industry for next-generation semiconductor chips . It is a key chemical precursor used by semiconductor companies worldwide in the development and scale-up of next-generation semiconductor chips that require high throughput, highly conformal silicon nitride thin films .

- Methods of Application: Diiodosilane is typically deposited by plasma-enhanced atomic layer deposition (PEALD) to create the silicon nitride thin film .

- Results or Outcomes: The use of diiodosilane in this process enables further miniaturization of semiconductor chips .

-

Material Synthesis

- Scientific Field: Material Science

- Application Summary: Diiodosilane is commonly used in material synthesis .

- Methods of Application: The specific experimental procedures are not detailed in the source, but it involves the use of diiodosilane as a reagent .

- Results or Outcomes: The use of diiodosilane in this process results in the synthesis of new materials .

-

Catalysts

- Scientific Field: Catalysis

- Application Summary: Diiodosilane is used in the development of catalysts .

- Methods of Application: The specific experimental procedures are not detailed in the source, but it involves the use of diiodosilane as a reagent .

- Results or Outcomes: The use of diiodosilane in this process results in the development of new catalysts .

-

Silicon-based Films

- Scientific Field: Material Science

- Application Summary: Diiodosilane is used in the formation of silicon-based films . It is typically deposited by plasma-enhanced atomic layer deposition (PEALD) to create the silicon nitride thin film .

- Methods of Application: The specific experimental procedures are not detailed in the source, but it involves the use of diiodosilane as a reagent .

- Results or Outcomes: The use of diiodosilane in this process results in the formation of silicon-based films .

-

Organic Chemistry

- Scientific Field: Organic Chemistry

- Application Summary: Diiodosilane is commonly used in organic chemistry .

- Methods of Application: The specific experimental procedures are not detailed in the source, but it involves the use of diiodosilane as a reagent .

- Results or Outcomes: The use of diiodosilane in this process results in various outcomes depending on the specific application .

Safety And Hazards

Future Directions

properties

InChI |

InChI=1S/I2Si/c1-3-2 | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RNRZLEZABHZRSX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[Si](I)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

I2Si | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30928708 | |

| Record name | Diiodosilane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30928708 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

281.894 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Diiodosilicon | |

CAS RN |

13465-83-3 | |

| Record name | Diiodosilane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30928708 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Citations

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1H-Pyrazole, 3-(4-chlorophenyl)-4,5-dihydro-1-[4-(methylsulfonyl)phenyl]-](/img/structure/B84647.png)